1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea
Description
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea is a urea-based small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position and a methylene-linked urea moiety. The urea linkage connects this pyrimidinylmethyl group to a 2,3-dimethylphenyl aromatic ring. The dimethylamino group may enhance solubility, while the dimethylphenyl substituent could influence steric interactions in binding pockets.
Properties
IUPAC Name |
1-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-11-6-5-7-14(12(11)2)20-16(22)18-10-13-8-9-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKITIKBEFAETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine intermediate: The starting material, 2-chloropyrimidine, undergoes nucleophilic substitution with dimethylamine to yield 2-(dimethylamino)pyrimidine.
Alkylation: The 2-(dimethylamino)pyrimidine is then alkylated using a suitable alkylating agent, such as benzyl chloride, to form 2-(dimethylamino)pyrimidin-4-yl)methyl chloride.
Urea formation: The final step involves the reaction of the alkylated pyrimidine with 2,3-dimethylphenyl isocyanate under controlled conditions to produce the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles/nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical tool.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(2,3-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Research Findings and Implications
Synthetic Efficiency : The target compound’s lack of complex heterocycles (e.g., thiazole-piperazine in 11n) may streamline synthesis, as evidenced by higher yields in simpler analogues like 11a–11o (83–89%) .
Solubility and Stability: The dimethylamino group likely improves water solubility compared to halogenated or trifluoromethyl-substituted derivatives (e.g., 11d, 11k), though direct solubility data are needed .
Biological Potential: While SR series compounds demonstrate kinase inhibition, the target compound’s dimethylphenyl group may favor hydrophobic target engagement, similar to 11n’s 3,4-dimethylphenyl variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
